molecular formula C9H8BrNO B12867920 2-Bromo-7-ethylbenzo[d]oxazole

2-Bromo-7-ethylbenzo[d]oxazole

Cat. No.: B12867920
M. Wt: 226.07 g/mol
InChI Key: VTJAMEZEONCLFR-UHFFFAOYSA-N
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Description

2-Bromo-7-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and ethyl groups in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with an appropriate brominated precursor. One common method is the condensation of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-ethylbenzo[d]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The benzoxazole ring can be reduced to form benzoxazolines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2-amino-7-ethylbenzo[d]oxazole or 2-thio-7-ethylbenzo[d]oxazole.

    Oxidation: Formation of 2-bromo-7-carboxybenzo[d]oxazole.

    Reduction: Formation of 2-bromo-7-ethylbenzoxazoline.

Mechanism of Action

The mechanism of action of 2-Bromo-7-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can form halogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzoxazole ring can interact with hydrophobic pockets in receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-7-methylbenzo[d]oxazole: Similar structure but with a methyl group instead of an ethyl group.

    2-Chloro-7-ethylbenzo[d]oxazole: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Bromo-7-ethylbenzoxazoline: Reduced form of 2-Bromo-7-ethylbenzo[d]oxazole.

Uniqueness

This compound is unique due to the presence of both bromine and ethyl groups, which confer specific reactivity and biological activity. The bromine atom enhances its ability to form halogen bonds, while the ethyl group provides hydrophobic interactions, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-bromo-7-ethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3

InChI Key

VTJAMEZEONCLFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(O2)Br

Origin of Product

United States

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